5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole

Catalog No.
S637363
CAS No.
894086-00-1
M.F
C32H35N4P
M. Wt
506.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-...

CAS Number

894086-00-1

Product Name

5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole

IUPAC Name

ditert-butyl-[2-(1,3,5-triphenylpyrazol-4-yl)pyrazol-3-yl]phosphane

Molecular Formula

C32H35N4P

Molecular Weight

506.6 g/mol

InChI

InChI=1S/C32H35N4P/c1-31(2,3)37(32(4,5)6)27-22-23-33-36(27)30-28(24-16-10-7-11-17-24)34-35(26-20-14-9-15-21-26)29(30)25-18-12-8-13-19-25/h7-23H,1-6H3

InChI Key

PTXJGGGNGMPMBG-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C1=CC=NN1C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C(C)(C)C

Synonyms

bippyphos

Canonical SMILES

CC(C)(C)P(C1=CC=NN1C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C(C)(C)C

Ligand for Palladium-Catalyzed Amination:

-(Di-tert-butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole, also known as XPhos, is a commonly used ligand in palladium-catalyzed amination reactions. These reactions involve the formation of a carbon-nitrogen (C-N) bond between an aryl halide (Ar-X) and an amine (NR2). XPhos plays a crucial role in facilitating these reactions by coordinating with the palladium metal center and activating the aryl halide for nucleophilic attack by the amine.

Studies have demonstrated the effectiveness of XPhos in various amination reactions, including the Buchwald-Hartwig amination, the Negishi coupling, and the Sonogashira coupling. Its bulky tert-butyl groups provide steric hindrance, leading to high regioselectivity (preference for a specific reaction site) in the amination process.

Here are some examples of research articles utilizing XPhos for palladium-catalyzed amination:

  • Selective ortho-C-H arylation of N-heterocycles using palladium/XPhos catalyst system:
  • Synthesis of functionalized biaryls through Negishi coupling catalyzed by palladium/XPhos:
  • Sonogashira coupling of aryl chlorides using palladium/XPhos catalyst:

Other Applications:

Beyond its primary use in amination reactions, XPhos has been explored in other areas of scientific research, including:

  • Hydroformylation: XPhos can be used as a ligand for palladium catalysts in hydroformylation reactions, which involve the conversion of alkenes into aldehydes.
  • Hydrogenation: XPhos-palladium complexes have been shown to be effective catalysts for the hydrogenation of various unsaturated organic compounds.
  • Polymerization: XPhos can be used as a ligand for metallocene catalysts in the polymerization of olefins (alkenes) to form various types of plastics.

5-(Di-tert-butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole, commonly referred to as BippyPhos, is a synthetic, non-proprietary ligand used in various transition-metal catalyzed reactions []. It belongs to the class of bulky phosphine ligands, characterized by the presence of a phosphorus atom bonded to two bulky tert-butyl groups. BippyPhos gained significance due to its ability to promote efficient cross-coupling reactions, particularly the Buchwald-Hartwig amination of aryl halides, including challenging aryl chlorides [].


Molecular Structure Analysis

BippyPhos possesses a C2-symmetric structure with a central bipyrazole core. The bipyrazole unit consists of two five-membered pyrazole rings linked by a C-C bond at positions 1 and 4’. Three phenyl groups are attached to the 1’, 3’, and 5’ positions of the bipyrazole core, providing aromatic character and rigidity to the molecule []. A phosphorus atom is bonded to the 5 position of the bipyrazole ring and linked to two bulky tert-butyl (tBu) groups.

Key features of the structure include:

  • The steric bulk of the tert-butyl groups helps to prevent catalyst dimerization, a common issue that can decrease reaction efficiency.
  • The electron-donating nature of the phenyl groups contributes to the overall electronic character of the ligand, influencing its interaction with the metal center in the catalyst [].
  • The chelating nature of the bipyrazole moiety allows for strong coordination with the metal center, enhancing catalyst stability.

Chemical Reactions Analysis

BippyPhos is primarily used as a ligand in palladium-catalyzed cross-coupling reactions. A notable example is the Buchwald-Hartwig amination, which allows for the formation of C-N bonds between an aryl halide (Ar-X) and an amine (NH2R) [].

Balanced chemical equation for Buchwald-Hartwig amination using BippyPhos as ligand:

Pd(dba)2 + 4 BippyPhos + 2 KOH + 2 Ar-X + 2 NH2R → 2 Pd(BippyPhos)2 + 2 KX + 2 H2O + 2 Ar-NR2 (where dba = dibenzylideneacetone) []

BippyPhos can also be employed in other palladium-catalyzed reactions, such as C-C bond formation and amidation reactions []. However, specific reaction mechanisms for these applications haven't been extensively detailed in the readily available literature.


Physical And Chemical Properties Analysis

  • Melting Point: 232-234 °C []
  • Boiling Point: Not readily available
  • Solubility: Slightly soluble in water. Soluble in common organic solvents like dichloromethane, THF, and toluene [].
  • Stability: Stable under inert atmosphere. Air and moisture sensitive [].

XLogP3

7.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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